Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 43024-61-9) is a pyrazolopyrimidine derivative characterized by a hydroxyl group at position 7 and an ethyl carboxylate moiety at position 4. This scaffold is a versatile intermediate in medicinal chemistry, serving as a precursor for synthesizing bioactive molecules targeting enzymes, receptors, and microbial pathogens . Its structural flexibility allows for diverse substitutions, enabling modulation of physicochemical and pharmacological properties. Crystallographic studies highlight the planar pyrimidine ring system, which facilitates π-π stacking interactions critical for binding to biological targets .
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSGPQQTUJWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CNN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Optimization
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Yield : 70–75% after trituration with hexane–ethyl acetate (5:1).
-
Product Characterization : The product crystallizes as colorless pillars (m.p. 94.5–95.5°C) and exhibits IR absorption bands at 1721 cm⁻¹ (ester C=O) and 1669 cm⁻¹ (lactam C=O).
This method’s regioselectivity arises from the electronic effects of the ethoxymethylene group, which directs cyclization to the 7-hydroxy-6-carboxylate isomer.
Alternative Route Using Ethyl 2-Acetyl-3-Ethoxyacrylate
A variation employs ethyl 2-acetyl-3-ethoxyacrylate as the dicarbonyl component. The exothermic reaction with 5-aminopyrazole in acetic acid at 50–60°C produces ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (IX ) in 76% yield. While this yields a methyl-substituted derivative, hydrolysis of IX with 40% sulfuric acid generates 7-methylpyrazolo[1,5-a]pyrimidine (XI ), demonstrating the versatility of the core for further functionalization.
Hydrolysis and Decarboxylation Pathways
The ethyl ester group in the parent compound undergoes hydrolysis under basic conditions to yield 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid (VI ). Subsequent decarboxylation with boiling 40% sulfuric acid produces 7-hydroxypyrazolo[1,5-a]pyrimidine (VII ), albeit with reduced yields (50–60%) due to side reactions.
Recent Advances in Regioselective Syntheses
Emerging methods leverage Appel-type chlorination and azide-alkyne cycloadditions for regioselective substitutions. For instance, treatment of tert-butyl esters with diphenylphosphoryl azide (DPPA) introduces azido groups, which undergo 1,3-dipolar cycloadditions to form triazole derivatives. These approaches retain the 7-hydroxy-6-carboxylate motif while expanding structural diversity at the 5-position.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key preparation routes, yields, and limitations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Table 1: Overview of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Sonogashira Coupling | C–C bond formation using terminal alkynes | High |
| Suzuki-Miyaura Reaction | Cross-coupling of aryl halides with boronic acids | Moderate |
| Buchwald-Hartwig Coupling | Formation of aryl amines through C–N coupling | High |
Anticancer Properties
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that the presence of the ethyl carboxylate group enhances its activity against tumor cells, making it a promising candidate for anticancer drug development .
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical)
- Results : IC50 values ranged from 10 to 25 µM, indicating significant potency.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression and other diseases. The mechanism often involves the interaction with target proteins, leading to reduced enzymatic activity and subsequent therapeutic effects .
Pharmacological Applications
This compound has potential applications in treating various conditions due to its pharmacological properties:
- Antitumor Activity : As highlighted, it shows promise in oncology.
- Antibacterial Activity : Some derivatives have demonstrated effective antibacterial properties, indicating a broader therapeutic scope .
- Neurological Disorders : Research suggests potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .
Future Directions in Research
The ongoing research on this compound focuses on:
- Structural Modifications : Enhancing efficacy and reducing toxicity through targeted modifications.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics.
- Clinical Trials : Advancing promising candidates into clinical phases to assess safety and efficacy in human subjects.
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyrimidine derivatives vary in substituents at positions 2, 3, 5, and 7, significantly altering their biological and physical properties. Key structural analogues include:
Key Observations :
- Tetrazolo vs.
- Dihydro Derivatives: 4,7-Dihydro analogues (e.g., ) adopt non-planar conformations, impacting binding affinity compared to fully aromatic systems .
- Electron-Withdrawing Groups : Substituents like -CF₃ () or -CN () increase electrophilicity, improving interactions with hydrophobic enzyme pockets.
Key Observations :
- Antitumor Potential: Fluorine or nitrile substituents (e.g., ) enhance cytotoxicity by modulating electron density and binding to kinase domains (e.g., CDK2) .
Physicochemical Properties
Key Observations :
- Hydrogen Bonding: Hydroxyl (-OH) and amino (-NH₂) groups (e.g., ) dominate IR and NMR spectra, correlating with solubility in polar solvents.
- Crystallography: Tetrazolo derivatives (e.g., ) exhibit dimeric packing via N–H⋯N interactions, while pyrazolo analogues remain monomeric .
Biological Activity
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a fused pyrazole and pyrimidine ring system. The presence of the ethyl carboxylate group at position 6 enhances its solubility and bioavailability, which are critical factors for pharmacological efficacy.
Molecular Formula
- Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of substituted aminopyrazoles with various electrophilic reagents. Recent advancements have focused on optimizing these synthetic pathways to improve yield and reduce reaction times.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds within this class, including this compound, showed enhanced cytotoxicity compared to other derivatives due to their ability to inhibit key cellular pathways involved in tumor growth .
Antimicrobial Properties
This compound has also been evaluated for its antibacterial activity. In vitro studies indicated that this compound possesses notable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Enzymatic Inhibition
The compound has been identified as a selective inhibitor of certain enzymes involved in inflammatory processes. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications targeting inflammatory diseases .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
